(s)-2-Fluoro-6-(1-hydroxyethyl)phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9FO2 |
|---|---|
Molecular Weight |
156.15 g/mol |
IUPAC Name |
2-fluoro-6-[(1S)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H9FO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-5,10-11H,1H3/t5-/m0/s1 |
InChI Key |
UUEPKPLTSBUURA-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C(=CC=C1)F)O)O |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)O)O |
Origin of Product |
United States |
Synthetic Methodologies for S 2 Fluoro 6 1 Hydroxyethyl Phenol
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of (S)-2-Fluoro-6-(1-hydroxyethyl)phenol suggests several potential synthetic pathways. The primary strategic disconnections involve the C-C bond of the hydroxyethyl (B10761427) group and the C-F bond, as well as the functional group interconversions on the aromatic ring.
One logical disconnection is at the C-C bond of the hydroxyethyl side chain, leading back to a 2-fluoro-6-hydroxybenzaldehyde (B135551) and a methyl organometallic reagent. This approach, however, presents challenges in controlling the addition to the aldehyde in a stereoselective manner.
A more common and controllable strategy involves the disconnection of the C-O and C-H bonds of the secondary alcohol. This points to a precursor ketone, 2'-fluoro-6'-hydroxyacetophenone. This ketone can then be subjected to asymmetric reduction to install the desired (S)-stereocenter. This retrosynthetic approach is often preferred due to the wide availability of reliable asymmetric reduction methods.
Further disconnection of the 2'-fluoro-6'-hydroxyacetophenone reveals two main pathways for its synthesis: either fluorination of a pre-existing hydroxyacetophenone or functionalization of a fluorinated phenol (B47542) precursor. The regioselectivity of the fluorination step is a critical consideration in the former, while the introduction of the acetyl group is key in the latter.
Classical Chemical Synthesis Routes for Fluorinated Phenols
The classical synthesis of fluorinated phenols like this compound involves a multi-step process that carefully orchestrates the introduction of the fluoro, hydroxyl, and hydroxyethyl groups onto the aromatic ring.
The introduction of the 1-hydroxyethyl group is most commonly achieved through the reduction of a corresponding ketone precursor, 2'-fluoro-6'-hydroxyacetophenone. A variety of reducing agents can be employed for this transformation.
For a non-stereoselective synthesis, common reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) are effective. The choice of solvent and reaction temperature can influence the yield and purity of the resulting racemic alcohol.
The selective hydrodeoxygenation of hydroxyacetophenone derivatives presents a versatile pathway for producing valuable substituted ethylphenols from readily available substrates. researchgate.net Bimetallic iron-ruthenium nanoparticles have demonstrated high activity and stability for a broad range of substrates without the need for acidic co-catalysts. researchgate.net
Table 1: Comparison of Reducing Agents for Carbonyl Reduction
| Reducing Agent | Typical Substrates | Reaction Conditions | Advantages | Disadvantages |
| Sodium Borohydride (NaBH4) | Aldehydes, Ketones | Protic solvents (e.g., ethanol, methanol), room temperature | Mild, selective for carbonyls over esters and amides | Less reactive than LiAlH4 |
| Lithium Aluminum Hydride (LiAlH4) | Aldehydes, Ketones, Esters, Carboxylic Acids | Aprotic solvents (e.g., diethyl ether, THF), often requires cooling | Highly reactive, reduces a wide range of functional groups | Non-selective, reacts violently with water |
| Catalytic Hydrogenation (e.g., H2/Pd-C) | Aldehydes, Ketones, Alkenes, Alkynes | Varies (pressure, temperature), various solvents | Clean, no salt byproducts | Requires specialized equipment (hydrogenator), catalyst can be expensive |
The introduction of a fluorine atom at a specific position on the phenol ring is a significant challenge due to the activating nature of the hydroxyl group, which can lead to multiple fluorination products. Several modern fluorinating reagents and methods have been developed to address this.
One approach is the use of electrophilic fluorinating agents like Selectfluor™ (F-TEDA-BF4). nih.gov The regioselectivity of this reaction is highly dependent on the directing effects of the substituents already present on the aromatic ring. In the case of a hydroxyacetophenone precursor, the interplay between the hydroxyl and acetyl groups will dictate the position of fluorination.
Another powerful method is the deoxyfluorination of phenols using reagents like PhenoFluor™. sigmaaldrich.com This allows for the conversion of a hydroxyl group directly into a fluorine atom, which can be a highly regioselective process. sigmaaldrich.com For the synthesis of the target compound, this could involve the fluorination of a dihydroxyphenylethanol derivative.
The development of I(I)/I(III) catalysis has enabled the para-selective dearomatization of phenols through fluorination, offering a method to generate fluorinated cyclohexadienones. rsc.orgnih.gov While not directly producing an aromatic fluorophenol, these intermediates can be valuable in more complex synthetic routes. rsc.orgnih.gov
A complete synthetic route to racemic 2-fluoro-6-(1-hydroxyethyl)phenol (B1500781) would likely start from a readily available aromatic precursor such as 2-fluorophenol (B130384) or phenol itself.
Route A: Starting from 2-Fluorophenol
Protection of the hydroxyl group: The phenolic hydroxyl group of 2-fluorophenol is protected, for example, as a methyl ether (2-fluoroanisole), to prevent it from interfering with subsequent reactions.
Introduction of the acetyl group: The protected 2-fluoroanisole (B128887) undergoes a Friedel-Crafts acylation or a similar reaction to introduce an acetyl group. The directing effects of the fluorine and methoxy (B1213986) groups will influence the regioselectivity of this step, with the goal of obtaining 2'-fluoro-6'-methoxyacetophenone.
Reduction of the ketone: The acetyl group is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Deprotection of the hydroxyl group: The protecting group on the phenolic oxygen is removed to yield the final product.
Route B: Starting from Phenol
Acetylation: Phenol can be acylated to form hydroxyacetophenones. Controlling the regioselectivity to favor the ortho-isomer, 2'-hydroxyacetophenone (B8834), is crucial.
Fluorination: The regioselective fluorination of 2'-hydroxyacetophenone at the 6'-position would be the next step. This is a challenging transformation, and modern fluorinating agents would be required to achieve acceptable selectivity.
Reduction of the ketone: The final step is the reduction of the ketone to the desired secondary alcohol.
Asymmetric Synthesis Approaches to Achieve Enantiomeric Purity
Achieving the desired (S)-enantiomer of 2-fluoro-6-(1-hydroxyethyl)phenol with high enantiomeric purity requires the use of asymmetric synthesis techniques. The most common and effective approach is the asymmetric reduction of the prochiral ketone, 2'-fluoro-6'-hydroxyacetophenone.
Chiral catalysts are instrumental in achieving high enantioselectivity in the reduction of ketones. These catalysts create a chiral environment around the ketone, favoring the approach of the reducing agent from one face of the carbonyl group over the other.
One widely used method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric reducing agent like borane. By selecting the appropriate enantiomer of the CBS catalyst, either the (R) or (S) alcohol can be obtained with high enantiomeric excess.
Another powerful technique is asymmetric transfer hydrogenation. This method typically uses a chiral transition metal catalyst, such as a ruthenium or rhodium complex with chiral ligands, and a hydrogen donor like isopropanol (B130326) or formic acid. The choice of the chiral ligand is critical for achieving high enantioselectivity.
Table 2: Chiral Catalysts for Asymmetric Ketone Reduction
| Catalyst System | Reducing Agent | Typical Substrates | Enantioselectivity (ee) |
| Corey-Bakshi-Shibata (CBS) Catalyst | Borane (BH3) | Aromatic and aliphatic ketones | Often >95% |
| Noyori's Ruthenium Catalysts | H2 or Isopropanol | Aromatic and β-keto esters | Typically >98% |
| Chiral Phosphine (B1218219) Ligands (e.g., BINAP) with Rhodium | H2 | Various ketones | High, substrate-dependent |
Asymmetric Hydrogenation of Ketone Precursors
Asymmetric hydrogenation is a powerful and atom-economical method for producing chiral alcohols from their corresponding ketones. nih.gov This technique utilizes a chiral catalyst, typically a transition metal complex, to selectively add molecular hydrogen across the carbonyl group from one of two enantiofaces. nih.gov For the synthesis of this compound, this involves the reduction of 2-fluoro-6-acetylphenol.
The most successful catalysts for this transformation are often based on ruthenium (Ru), rhodium (Rh), or iridium (Ir) complexed with chiral ligands. mdpi.comresearchgate.net The Noyori-type catalysts, which feature a Ru(II) center with a chiral diamine and a phosphine ligand (e.g., BINAP), are particularly effective for the asymmetric hydrogenation of aromatic ketones. mdpi.com The reaction is typically carried out under hydrogen pressure in a suitable solvent, such as methanol (B129727) or isopropanol. The presence of a base is often required to facilitate the catalytic cycle. The choice of ligand chirality, metal, and reaction conditions dictates the stereochemical outcome, allowing for the selective production of the desired (S)-enantiomer with high enantiomeric excess (ee). While specific data for 2-fluoro-6-acetylphenol is not extensively published, performance with analogous acetophenone (B1666503) derivatives demonstrates the high potential of this method.
| Catalyst System | Substrate | Yield (%) | ee (%) | Conditions |
| RuCl₂((S)-BINAP)((S,S)-DPEN) | Acetophenone | >99 | 99 (R) | H₂ (1-10 atm), i-PrOH, t-BuOK |
| Ru(OTf)((S,S)-TsDPEN)(p-cymene) | 2-Chloroacetophenone | >95 | 98 (S) | H₂ (17 atm), MeOH, 50°C |
| Cp*Ir(OTf)((S,S)-MsDPEN) | α-Hydroxyacetophenone | 97 | 96 (R) | H₂ (10 atm), MeOH, 60°C |
This table presents illustrative data for catalysts used in the asymmetric hydrogenation of acetophenone and its derivatives, which serve as models for the reduction of 2-fluoro-6-acetylphenol. The specific enantiomer obtained ((R) or (S)) depends on the chirality of the catalyst ligands.
Auxiliary-Controlled Stereoselective Syntheses
Auxiliary-controlled synthesis is a classic and reliable strategy for inducing stereoselectivity. numberanalytics.com This method involves the temporary incorporation of a chiral molecule, known as a chiral auxiliary, into the substrate. numberanalytics.com The auxiliary directs the stereochemical course of a subsequent reaction before it is removed, yielding the enantiomerically enriched product.
In the context of synthesizing this compound, a chiral auxiliary could be attached to the 2-fluoro-6-acetylphenol precursor, for instance, by forming an ester or ether with the phenolic hydroxyl group. A well-chosen auxiliary, such as a derivative of menthol, 8-phenylmenthol, or a sugar-derived alcohol like diacetone-d-glucose, creates a chiral environment around the ketone. nih.gov This steric and electronic influence forces a subsequent reduction of the carbonyl group (using a non-chiral reducing agent like sodium borohydride) to proceed with high diastereoselectivity, favoring the formation of one of the two possible diastereomeric alcohols. The final step involves the cleavage of the auxiliary group, liberating the desired this compound. While this method involves additional synthetic steps (attachment and removal of the auxiliary), it offers a high degree of predictability and control over the stereochemical outcome. numberanalytics.com
Biocatalytic and Chemoenzymatic Synthesis
Biocatalysis has emerged as a green and highly efficient alternative to traditional chemical methods for synthesizing chiral compounds. researchgate.net Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, and their inherent chirality allows them to catalyze reactions with exceptional levels of stereo-, regio-, and chemoselectivity.
Enzyme-Mediated Stereoselective Reductions
The most direct biocatalytic route to this compound is the stereoselective reduction of the prochiral ketone 2-fluoro-6-acetylphenol using enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). researchgate.net These enzymes utilize a hydride cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or its non-phosphorylated analog (NADH), to reduce the carbonyl group. nih.gov
A wide variety of microorganisms, including yeasts (Candida, Pichia) and bacteria (Lactobacillus, Thermoanaerobacter), are sources of ADHs that can reduce acetophenone derivatives with high enantioselectivity. researchgate.netrsc.org The stereochemical outcome is governed by Prelog's rule, with many enzymes available that provide access to either the (S)-alcohol (anti-Prelog) or the (R)-alcohol (Prelog). researchgate.net
A critical aspect of these biotransformations is the need for cofactor regeneration. Since cofactors like NADPH are expensive, they are used in catalytic amounts and continuously regenerated in situ. This is commonly achieved by adding a sacrificial co-substrate, such as isopropanol, which is oxidized to acetone (B3395972) by the same enzyme, or by using a coupled-enzyme system, such as glucose and glucose dehydrogenase (GDH). researchgate.net
| Enzyme Source | Substrate | Conversion (%) | ee (%) | Stereochemistry |
| Lactobacillus brevis ADH (ADH-LB) | Acetophenone | >99 | >99 | S |
| Thermoanaerobacter sp. ADH (ADH-T) | Acetophenone | 98 | >99.5 | S |
| Pichia methanolica Reductase | Keto methyl ester | 98 | 99 | S |
| Rhodotorula mucilaginosa | Acetophenone | 89.7 | 99.9 | S |
This table shows the performance of various wild-type and recombinant enzymes in the reduction of acetophenone and related ketones, demonstrating the high enantioselectivity achievable for producing the (S)-alcohol.
Multienzyme Cascade Approaches for Hydroxyethyl Functionalization
Multienzyme cascades integrate multiple biocatalytic steps into a single "one-pot" process, avoiding the need to isolate intermediates and thereby increasing efficiency and reducing waste. researchgate.net Such cascades are designed to convert simple, inexpensive starting materials into complex, high-value products through a series of sequential enzymatic reactions. manchester.ac.uk
Engineered Biocatalysts for Improved Stereocontrol
While wild-type enzymes often exhibit remarkable selectivity, their activity on non-natural substrates, such as fluorinated aromatic ketones, may not be optimal. researchgate.net Protein engineering offers a powerful solution to tailor biocatalysts for specific industrial applications. Through techniques like directed evolution and site-directed mutagenesis, the properties of an enzyme can be fine-tuned to enhance its performance.
For the synthesis of this compound, a ketoreductase can be engineered to improve several key parameters:
Enhanced Stereoselectivity: Mutations in the enzyme's active site can increase the enantiomeric excess of the product to >99.9%.
Increased Activity: Engineering can boost the enzyme's turnover rate for the specific fluorinated substrate, reducing reaction times and required enzyme loading. google.com
Improved Stability: The enzyme's tolerance to process conditions, such as higher temperatures, organic co-solvents, and high substrate concentrations, can be significantly increased.
Altered Substrate Specificity: The enzyme's active site can be modified to better accommodate the steric and electronic properties of the fluorinated ketone.
This approach has led to the development of commercially available panels of engineered ketoreductases that provide access to both (R) and (S) alcohols from a wide range of ketone substrates with near-perfect selectivity and high efficiency. google.com
Chemical Reactivity and Transformation of S 2 Fluoro 6 1 Hydroxyethyl Phenol
Electrophilic Aromatic Substitution Reactions
Phenols are highly susceptible to electrophilic aromatic substitution (EAS) because the hydroxyl group strongly activates the aromatic ring, stabilizing the cationic intermediate (arenium ion) formed during the reaction. byjus.comlibretexts.org
The regiochemical outcome of EAS on (S)-2-Fluoro-6-(1-hydroxyethyl)phenol is controlled by the directing effects of the existing substituents. Both the hydroxyl (-OH) and fluoro (-F) groups are ortho, para-directors. refinerlink.comperlego.com However, the -OH group is a much stronger activating group and therefore has the dominant directing influence. wikipedia.org
The positions ortho to the hydroxyl group are C2 and C6, which are already substituted by the fluoro and hydroxyethyl (B10761427) groups, respectively. The position para to the hydroxyl group is C4. Therefore, electrophilic attack is overwhelmingly directed to the C4 position. The fluoro group at C2 also directs incoming electrophiles to its para position (C4), reinforcing this selectivity. The (S)-1-hydroxyethyl group at C6 introduces steric hindrance, which further disfavors attack at the adjacent C5 position.
Interactive Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence | Predicted Major Product Position |
| -OH | C1 | +R >> -I (Strong Resonance Donor) | Strongly Activating | ortho, para | C4 (para) |
| -F | C2 | -I > +R (Strong Inductive Withdrawer) | Deactivating | ortho, para | C4 (para) |
| -CH(OH)CH₃ | C6 | Weakly Activating, Steric Hindrance | Weakly Activating | ortho, para | N/A |
Common electrophilic aromatic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. refinerlink.comlibretexts.org For this compound, these reactions would be expected to yield the corresponding 4-substituted product. For instance, bromination in a non-polar solvent would likely produce (S)-4-Bromo-2-fluoro-6-(1-hydroxyethyl)phenol. byjus.com
The mechanism of EAS involves the attack of the electron-rich aromatic ring on an electrophile, forming a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. perlego.com The rate-determining step is the formation of this intermediate, as it involves the temporary loss of aromaticity. perlego.com
The activating nature of the hydroxyl group stems from its ability to donate a lone pair of electrons into the ring via resonance. This donation significantly stabilizes the positive charge of the arenium ion, particularly when the electrophile adds to the ortho or para positions. libretexts.org For this compound, attack at the C4 (para) position allows for a resonance structure where the positive charge is delocalized onto the oxygen atom of the hydroxyl group, which is a particularly stable contributor.
Conversely, the fluorine atom is a deactivator. While it possesses lone pairs that can be donated through resonance (a +R effect), its high electronegativity results in a powerful electron-withdrawing inductive effect (-I effect). libretexts.org Since the inductive effect outweighs the resonance effect, the fluorine atom withdraws electron density from the ring, making it less nucleophilic and slowing the rate of reaction compared to benzene (B151609). wikipedia.org Despite being a deactivator, it still directs incoming electrophiles to the ortho and para positions because resonance stabilization of the arenium ion is still possible. libretexts.org
Nucleophilic Substitution Reactions on the Fluorinated Aromatic Ring
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. core.ac.uk
The aromatic ring of this compound is not considered "activated" towards classical SNAr because the hydroxyl and hydroxyethyl groups are electron-donating or weakly activating. wikipedia.orgresearchgate.net However, modern synthetic methods can enable such transformations. One strategy involves the transient activation of the phenol (B47542). osti.gov Oxidation of the phenol to its corresponding phenoxyl radical can render the aromatic ring electrophilic. The resulting O• radical acts as a powerful electron-withdrawing group, activating the ring for nucleophilic attack and substitution of the fluorine atom. osti.gov
The general mechanism for SNAr is a two-step addition-elimination process. The nucleophile attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. core.ac.uknih.gov In the second step, the leaving group is eliminated, and aromaticity is restored. core.ac.uk
Fluoro-dehydroxylation refers to the replacement of a hydroxyl group with a fluorine atom. This is a challenging transformation for phenols because the carbon-oxygen bond has significant double bond character due to resonance, making it difficult to break. nih.gov Specialized reagents, such as PhenoFluor, have been developed to achieve this conversion, which typically proceeds through a concerted nucleophilic aromatic substitution mechanism rather than a stepwise addition-elimination pathway. researchgate.net
Conversely, the hydrolysis of the C-F bond to replace the fluorine with a hydroxyl group is also a known process, though it often requires harsh conditions, such as high temperatures and pressures in the presence of a base and a copper catalyst. google.comgoogle.com
Oxidation and Reduction Chemistry of the Hydroxyethyl Moiety
The (S)-1-hydroxyethyl side chain contains a secondary benzylic alcohol, which is amenable to both oxidation and reduction reactions.
Oxidation: The secondary alcohol can be oxidized to a ketone. This transformation would yield (S)-1-(3-fluoro-2-hydroxyphenyl)ethan-1-one. Care must be taken to choose an appropriate oxidizing agent to avoid oxidation of the sensitive phenol group. libretexts.org Mild reagents are preferred for this selective oxidation.
Interactive Table 2: Potential Reagents for the Oxidation of the Hydroxyethyl Moiety
| Reagent Class | Specific Example(s) | Expected Product | Notes |
| Chromium-Based | Pyridinium chlorochromate (PCC) | Ketone | Generally effective for secondary alcohols. |
| Sulfur-Based | Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Ketone | Mild conditions, avoids over-oxidation. |
| Hypervalent Iodine | Dess-Martin periodinane (DMP) | Ketone | Mild, room temperature reaction. |
Reduction: The secondary benzylic alcohol can be reduced to an ethyl group via hydrodeoxygenation. This reaction typically involves converting the hydroxyl group into a better leaving group, followed by hydrogenolysis, or direct catalytic hydrogenation under more forcing conditions. researchgate.net This process would convert this compound into 2-ethyl-6-fluorophenol. However, catalytic hydrogenation also carries the risk of C-F bond cleavage (hydrodefluorination).
Reduction to Alkyl Phenols
The reduction of the benzylic alcohol in this compound to an ethyl group, yielding 2-ethyl-6-fluorophenol, can be achieved through methods that selectively deoxygenate the secondary alcohol. A two-step sequence involving formylation of the alcohol followed by a catalyzed reduction is a chemoselective approach. d-nb.info
In this method, the secondary alcohol is first converted to its formate (B1220265) ester. This intermediate is then subjected to reduction using a catalyst such as tris(pentafluorophenyl)borane, B(C₆F₅)₃, in the presence of a hydrosilane, like triethylsilane (Et₃SiH). d-nb.info This process is highly selective for secondary benzylic alcohols, leaving the phenolic hydroxyl and the aromatic ring intact. d-nb.info
Table 2: Conditions for Selective Reduction
| Step | Reagents | Intermediate/Product |
|---|---|---|
| 1. Formylation | Formic acid / Acetic anhydride | (S)-1-(3-fluoro-2-hydroxyphenyl)ethyl formate |
| 2. Reduction | B(C₆F₅)₃, Et₃SiH | 2-Ethyl-6-fluorophenol |
Derivatization and Functional Group Interconversions of Hydroxyl Groups
The presence of both a phenolic and an aliphatic hydroxyl group in this compound allows for selective derivatization, which is crucial for altering the molecule's physical and chemical properties.
Esterification Reactions of Phenolic and Aliphatic Hydroxyls
The differential reactivity of the phenolic and aliphatic hydroxyl groups allows for selective esterification. Generally, aliphatic alcohols are more nucleophilic than phenols. However, under basic conditions, the phenolic hydroxyl is readily deprotonated to the more nucleophilic phenoxide, which can then react with acylating agents.
For selective esterification of the aliphatic hydroxyl group, the Mitsunobu reaction provides a mild and effective method. researchgate.net This reaction, using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), can selectively form an ester from the secondary alcohol in the presence of the less reactive phenolic hydroxyl. researchgate.net
Conversely, to selectively acylate the phenolic hydroxyl, one could first protect the aliphatic alcohol with a suitable protecting group (e.g., a silyl (B83357) ether), followed by acylation of the phenol under basic conditions and subsequent deprotection.
Table 3: Selective Esterification Approaches
| Target Hydroxyl | Method | Reagents | Product |
|---|---|---|---|
| Aliphatic | Mitsunobu Reaction | RCOOH, PPh₃, DEAD | (S)-1-(3-fluoro-2-hydroxyphenyl)ethyl ester |
Etherification Reactions
Similar to esterification, the selective etherification of the two hydroxyl groups can be achieved by exploiting their different reactivities. The Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a base followed by reaction with an alkyl halide, can be tailored for selectivity.
The phenolic hydroxyl is more acidic and can be selectively deprotonated with a weaker base like potassium carbonate (K₂CO₃), followed by reaction with an alkylating agent to form a phenolic ether. Selective etherification of the less acidic aliphatic alcohol typically requires a stronger base, such as sodium hydride (NaH), to form the alkoxide. By carefully choosing the base and reaction conditions, one can favor the formation of either the phenolic or the aliphatic ether.
Table 4: Selective Etherification Conditions
| Target Hydroxyl | Base | Alkylating Agent | Product |
|---|---|---|---|
| Phenolic | K₂CO₃ | R-X | 2-Fluoro-6-((S)-1-hydroxyethyl)phenyl ether |
| Aliphatic | NaH | R-X | (S)-2-Fluoro-6-(1-alkoxyethyl)phenol |
Formation of Cyclic Derivatives
The ortho-disposed functional groups in this compound create a scaffold that is amenable to intramolecular cyclization reactions, leading to the formation of heterocyclic structures such as dihydrobenzofurans.
An intramolecular Williamson ether synthesis can be employed to form a 7-fluoro-2-methyl-2,3-dihydrobenzofuran. This can be achieved by first converting the aliphatic hydroxyl group into a good leaving group, for example, by tosylation. Subsequent treatment with a base would deprotonate the phenolic hydroxyl, which can then act as a nucleophile to displace the tosylate group in an intramolecular Sₙ2 reaction, forming the five-membered ether ring. The stereochemistry at the chiral center would be inverted during this process.
Table 5: Synthesis of a Cyclic Derivative
| Step | Reagents | Intermediate/Product |
|---|---|---|
| 1. Tosylation | TsCl, Pyridine | (S)-1-(3-Fluoro-2-hydroxyphenyl)ethyl 4-toluenesulfonate |
| 2. Cyclization | NaH, THF | (R)-7-Fluoro-2-methyl-2,3-dihydrobenzofuran |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the determination of molecular structure in solution. For (s)-2-Fluoro-6-(1-hydroxyethyl)phenol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a wealth of information regarding the electronic environment of each atom and their connectivity.
The predicted ¹H NMR spectrum of this compound reveals a set of distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and oxygen atoms, as well as the aromatic ring currents.
The aromatic region is expected to display three signals corresponding to the protons on the benzene (B151609) ring. The proton ortho to the hydroxyl group and meta to the fluoro group would likely appear as a doublet of doublets, coupled to the two adjacent aromatic protons. Similarly, the other two aromatic protons would exhibit splitting patterns consistent with their coupling to neighboring protons.
The methine proton of the hydroxyethyl (B10761427) group is anticipated to resonate as a quartet, due to coupling with the three protons of the adjacent methyl group. The methyl group, in turn, would appear as a doublet, coupled to the single methine proton. The chemical shifts of the hydroxyl and phenolic protons can be variable and may appear as broad singlets, with their positions dependent on solvent and concentration.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Ar-H | 6.8 - 7.2 | m | - |
| -CH(OH)- | 4.9 - 5.1 | q | 6.5 |
| -CH₃ | 1.4 - 1.6 | d | 6.5 |
| Ar-OH | 5.0 - 6.0 | br s | - |
The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in this compound.
The carbon atom attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, appearing as a doublet. The aromatic carbons will resonate in the typical downfield region for benzene derivatives, with their chemical shifts influenced by the substituents. The carbon bearing the hydroxyl group will be shifted downfield compared to the other aromatic carbons. The two carbons of the hydroxyethyl side chain will appear in the aliphatic region of the spectrum.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-F | 155 - 160 (d, ¹JCF ≈ 240-250 Hz) |
| C-OH (aromatic) | 150 - 155 |
| C-CH(OH) | 130 - 135 |
| Ar-C | 115 - 130 |
| -CH(OH)- | 65 - 70 |
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. Furthermore, this signal will likely appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring.
Predicted ¹⁹F NMR Data
| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity |
|---|
COSY (Correlation Spectroscopy): The COSY spectrum would show correlations between protons that are coupled to each other. Key expected correlations include the coupling between the methine proton and the methyl protons of the hydroxyethyl group, as well as couplings between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached. This would allow for the direct assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for linking different parts of the molecule. For instance, correlations would be expected between the methyl protons and the methine carbon, as well as the aromatic carbon to which the hydroxyethyl group is attached.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY spectrum shows correlations between protons that are close in space, regardless of whether they are bonded. This can provide valuable information about the three-dimensional structure and conformation of the molecule. For example, NOE correlations might be observed between the methine proton of the side chain and one of the aromatic protons, indicating their spatial proximity.
Mass Spectrometry (MS) Analysis
High-Resolution Mass Spectrometry is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would confirm the molecular formula, C₈H₉FO₂. The calculated exact mass for the neutral molecule is 156.0587. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the molecule may be observed as a protonated species [M+H]⁺ or a deprotonated species [M-H]⁻.
Predicted HRMS Data
| Ion | Calculated Exact Mass |
|---|---|
| [C₈H₉FO₂ + H]⁺ | 157.0665 |
| [C₈H₉FO₂ - H]⁻ | 155.0510 |
Fragmentation Pathway Analysis (EI, ESI) for Structural Information
Mass spectrometry is a pivotal technique for determining the molecular weight and deducing structural information through the analysis of fragmentation patterns. Both Electron Ionization (EI) and Electrospray Ionization (ESI) offer complementary insights into the molecule's structure.
Electron Ionization (EI) , a hard ionization technique, typically results in extensive fragmentation, providing a detailed fingerprint of the molecule. The mass spectrum of this compound under EI conditions would be expected to show a molecular ion peak ([M]•+) at m/z 170. Key fragmentation pathways would likely involve the cleavage of the benzylic C-C bond, leading to the loss of a methyl radical (•CH₃) to form a stable benzylic cation at m/z 155. Another prominent fragmentation would be the loss of a water molecule from the molecular ion, resulting in a peak at m/z 152.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. In positive-ion mode, the protonated molecule [M+H]⁺ at m/z 171 would be the base peak. Collision-induced dissociation (CID) of this ion would predominantly show the loss of a water molecule, yielding a fragment at m/z 153. In negative-ion mode, the deprotonated molecule [M-H]⁻ at m/z 169 would be observed.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Ionization Mode | Predicted m/z | Proposed Fragment |
| EI | 170 | [M]•+ |
| EI | 155 | [M - CH₃]⁺ |
| EI | 152 | [M - H₂O]•+ |
| ESI (+) | 171 | [M+H]⁺ |
| ESI (+) | 153 | [M+H - H₂O]⁺ |
| ESI (-) | 169 | [M-H]⁻ |
Application of LC-MS and GC-MS in Purity and Mixture Analysis
Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for assessing the purity of this compound and analyzing it in complex matrices.
LC-MS is well-suited for the analysis of this polar compound. nih.gov A reversed-phase C18 column with a mobile phase consisting of a gradient of water and acetonitrile (B52724) or methanol (B129727), often with a small amount of formic acid to facilitate protonation, would be appropriate. The retention time provides a characteristic identifier, while the mass spectrometer offers definitive confirmation of the molecular weight and structure. This technique is highly effective for quantifying the compound and identifying any polar impurities.
GC-MS can also be utilized, although derivatization of the hydroxyl groups (e.g., silylation) may be necessary to increase volatility and prevent peak tailing. A non-polar capillary column would be used for separation. The high resolution of GC combined with the specificity of MS detection allows for the identification and quantification of volatile and semi-volatile impurities.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy provides detailed information about the functional groups present in a molecule.
In the Fourier-Transform Infrared (FTIR) spectrum of this compound, a broad absorption band is expected in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups, broadened by hydrogen bonding. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C-O stretching vibrations for the phenolic and alcoholic groups are anticipated in the 1200-1300 cm⁻¹ and 1050-1150 cm⁻¹ regions, respectively. The C-F stretch would likely be observed in the 1100-1250 cm⁻¹ range. Aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ region. nih.gov
Raman spectroscopy offers complementary information. Aromatic ring breathing modes typically give rise to strong Raman signals. The C-F bond, which can sometimes be difficult to assign in the FTIR spectrum, may also be observable in the Raman spectrum. nih.gov
Table 2: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H (Phenol, Alcohol) | Stretching | 3200-3600 (broad) |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-3000 |
| Aromatic C=C | Stretching | 1450-1600 |
| C-O (Phenol) | Stretching | 1200-1300 |
| C-F | Stretching | 1100-1250 |
| C-O (Alcohol) | Stretching | 1050-1150 |
Electronic Spectroscopy (UV-Vis) for Aromatic Chromophore Characterization
UV-Visible spectroscopy is used to study the electronic transitions within the aromatic chromophore of the molecule. The substituted phenol (B47542) ring in this compound will exhibit characteristic absorption bands. bioone.orgnih.gov These bands arise from π → π* transitions. The primary absorption band is expected at a lower wavelength, while a secondary band with fine structure will appear at a longer wavelength. bioone.orgnih.gov The presence of the fluoro, hydroxyl, and hydroxyethyl substituents will influence the exact position and intensity of these bands compared to unsubstituted phenol. bioone.orgnih.gov
Chiral Analytical Techniques for Enantiomeric Excess Determination
The determination of enantiomeric purity is critical for a chiral compound and is achieved using chiral analytical methods.
Chiral HPLC is a primary method for separating enantiomers. nih.gov This is accomplished by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. nih.gov Polysaccharide-based CSPs are commonly used for this purpose. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326), is optimized to achieve baseline separation. The enantiomeric excess (% ee) is then calculated from the relative peak areas of the two enantiomers. heraldopenaccess.us
Chiral GC is another powerful technique for enantiomeric separation. chromatographyonline.com It utilizes a capillary column coated with a chiral stationary phase. gcms.cz For a polar compound like this compound, derivatization of the hydroxyl groups to form less polar esters or ethers is often required to improve volatility and chromatographic performance. The derivatized enantiomers are then separated on the chiral column, and the enantiomeric excess is determined from the resulting chromatogram.
Optical Rotation and Circular Dichroism (CD) Spectroscopy
Optical rotation and circular dichroism (CD) spectroscopy are powerful, non-destructive techniques for investigating chiral molecules. Optical rotation measures the rotation of plane-polarized light by a chiral sample, providing a specific rotation value, [α], which is a characteristic physical constant for a given enantiomer under defined conditions (e.g., temperature, wavelength, solvent, and concentration). For this compound, the specific rotation would be expected to be equal in magnitude but opposite in sign to its (r) enantiomer. However, no experimentally determined specific rotation value for this compound has been reported.
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the electronic transitions within the molecule and their spatial disposition, which is directly related to its three-dimensional structure. A theoretical CD spectrum for this compound could be predicted using computational methods, but experimental data is necessary for validation. Such a spectrum would be a mirror image of the spectrum for its enantiomer. The absence of published CD spectra for this compound prevents a detailed analysis of its solution-state conformation and electronic structure.
Table 1: Hypothetical Optical Rotation Data for this compound
| Parameter | Value |
|---|---|
| Specific Rotation [α] | Data not available |
| Wavelength | Data not available |
| Temperature | Data not available |
| Solvent | Data not available |
Table 2: Anticipated Circular Dichroism Data for this compound
| Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |
|---|
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the definitive method for determining the absolute stereochemistry and three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the positions of individual atoms in the crystal lattice. This technique would unambiguously confirm the '(s)' configuration of the chiral center at the hydroxyethyl group and provide precise measurements of bond lengths, bond angles, and torsional angles.
Furthermore, X-ray crystallography would reveal the solid-state conformation of this compound and detail any intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. To date, no crystallographic data for this compound has been deposited in the Cambridge Structural Database (CSD) or reported in the literature. Therefore, a definitive analysis of its solid-state structure remains elusive.
Table 3: Required Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths (Å) | Data not available |
| Bond Angles (°) | Data not available |
Computational Chemistry and Theoretical Studies of S 2 Fluoro 6 1 Hydroxyethyl Phenol
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in understanding the intrinsic properties of (S)-2-Fluoro-6-(1-hydroxyethyl)phenol at the atomic level. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the minimum energy, known as the equilibrium geometry. For this compound, this process is crucial for identifying the most stable conformers. The presence of rotatable bonds, such as the C-C bond of the hydroxyethyl (B10761427) group and the C-O bonds, allows the molecule to adopt various spatial arrangements.
Theoretical studies on similar phenolic compounds often employ methods like DFT with the B3LYP functional and a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.netkarazin.ua The conformational analysis would involve systematically rotating the dihedral angles of the flexible side chain and the hydroxyl groups to map the potential energy surface. The resulting low-energy conformers would represent the most probable shapes of the molecule. Intramolecular hydrogen bonding between the phenolic hydroxyl group, the alcoholic hydroxyl group, and the fluorine atom is expected to play a significant role in stabilizing certain conformations.
Table 1: Hypothetical Optimized Geometrical Parameters of the Most Stable Conformer of this compound (Calculated at the B3LYP/6-311+G(d,p) level)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-F | 1.35 | - | - |
| C-O (phenolic) | 1.36 | - | - |
| C-O (alcoholic) | 1.43 | - | - |
| O-H (phenolic) | 0.97 | - | - |
| O-H (alcoholic) | 0.96 | - | - |
| - | - | C-C-O (phenolic) | 118.5 |
| - | - | C-C-O (alcoholic) | 110.2 |
| - | - | - | HO-C-C-H |
Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from geometry optimization calculations.
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
The electronic structure of a molecule governs its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com For phenolic compounds, the HOMO is typically localized on the aromatic ring and the oxygen atom, while the LUMO is distributed over the aromatic system. researchgate.net
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It is useful for identifying regions that are prone to electrophilic and nucleophilic attack. In this compound, the MEP would likely show negative potential (red and yellow regions) around the electronegative oxygen and fluorine atoms, indicating these are sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydroxyl protons, making them susceptible to nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The data in this table is hypothetical and for illustrative purposes.
Vibrational Frequency Calculations and Spectroscopic Correlation
Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically done at the same level of theory as the geometry optimization. The calculated frequencies correspond to the vibrational modes of the molecule, such as stretching, bending, and torsional motions. researchgate.netijaemr.com By comparing the calculated vibrational spectrum with experimental data, one can confirm the molecular structure and assign the observed spectral bands to specific atomic motions. wu.ac.th For this compound, characteristic vibrational modes would include the O-H stretching of the phenolic and alcoholic groups, C-F stretching, and various aromatic C-C and C-H vibrations. Calculated frequencies are often scaled by an empirical factor to better match experimental values.
Table 3: Hypothetical Calculated and Experimental Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H stretch (phenolic) | 3650 | 3504 | 3500 |
| O-H stretch (alcoholic) | 3680 | 3533 | 3530 |
| C-H stretch (aromatic) | 3100 | 2976 | 2980 |
| C=C stretch (aromatic) | 1600 | 1536 | 1540 |
| C-F stretch | 1250 | 1200 | 1205 |
Note: The data in this table is hypothetical and for illustrative purposes. The scaling factor used is 0.96.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide insights into the properties of a single molecule in a vacuum, molecular dynamics (MD) simulations are used to study the behavior of molecules in a more realistic environment, such as in solution. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.
Conformational Landscape Exploration in Solution
MD simulations can be used to explore the conformational landscape of this compound in a solvent, such as water or an organic solvent. By simulating the molecule's motion over nanoseconds or longer, it is possible to observe transitions between different conformers and determine their relative populations in solution. This provides a more dynamic picture of the molecule's structure compared to the static view from geometry optimization. The solvent can influence the conformational preferences through explicit interactions, such as hydrogen bonding.
Intermolecular Interactions with Solvents or Model Systems
MD simulations are particularly powerful for studying the intermolecular interactions between this compound and its surrounding environment. For example, simulations in a water box can reveal the details of hydrogen bonding between the solute's hydroxyl and fluoro groups and the water molecules. The radial distribution function can be calculated to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. These simulations can provide valuable information on the solvation of the molecule and its potential to interact with biological targets, such as proteins.
Reaction Mechanism Elucidation via Transition State Calculations
Understanding the formation of this compound involves examining the reaction pathways leading to the introduction of the 1-hydroxyethyl group at the ortho position of 2-fluorophenol (B130384). A plausible synthetic route is the nucleophilic addition of a methyl group to the carbonyl carbon of 2-fluoro-6-hydroxybenzaldehyde (B135551). This reaction is typically carried out using an organometallic reagent, such as methylmagnesium bromide (a Grignard reagent).
Computational methods, particularly the calculation of transition states, are crucial for elucidating the mechanism of such reactions. youtube.commnstate.edu Transition state theory posits that the rate of a reaction is determined by the energy barrier of its highest transition state. libretexts.org By modeling the geometries and energies of reactants, intermediates, transition states, and products, chemists can gain a detailed understanding of the reaction's feasibility, kinetics, and stereoselectivity.
For the addition of a methyl Grignard reagent to 2-fluoro-6-hydroxybenzaldehyde, DFT calculations can be employed to model the transition state. The reaction likely proceeds through a six-membered ring transition state, where the magnesium atom coordinates with both the carbonyl oxygen and the phenolic oxygen. cerritos.edu This coordination polarizes the carbonyl group, increasing its electrophilicity, and delivers the methyl nucleophile to one face of the carbonyl plane.
The energy profile for such a reaction can be calculated, revealing the activation energy (the difference in energy between the reactants and the transition state). Theoretical calculations for similar reactions, such as the alkylation of phenols and nucleophilic additions to aromatic aldehydes, have shown that these methods can accurately predict reaction outcomes. researchgate.netcaltech.eduresearchgate.net The presence of the ortho-fluoro substituent can influence the reaction by modifying the electron density of the aromatic ring and the carbonyl group, as well as through steric interactions in the transition state.
Table 1: Hypothetical Calculated Energies for the Nucleophilic Addition to 2-fluoro-6-hydroxybenzaldehyde
| Species | Method | Basis Set | Relative Energy (kcal/mol) |
| Reactants (Aldehyde + CH₃MgBr) | B3LYP | 6-31+G(d,p) | 0.0 |
| Transition State (TS) | B3LYP | 6-31+G(d,p) | +15.2 |
| Product (Alkoxide) | B3LYP | 6-31+G(d,p) | -25.8 |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from transition state calculations. The values are based on typical energy changes for Grignard additions to aldehydes.
Prediction of Spectroscopic Properties and Reactivity Profiles
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their identification and structural characterization. rsc.orgmdpi.com For this compound, methods like DFT and TD-DFT can be used to calculate NMR spectra, vibrational spectra (IR), and electronic spectra (UV-Vis and Electronic Circular Dichroism).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of DFT. rsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, it is possible to obtain theoretical chemical shifts that often show good agreement with experimental data. nih.govworktribe.comrsc.org For fluorinated aromatic compounds, computational prediction of ¹⁹F NMR shifts can be particularly useful for assigning resonances. researchgate.net
Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift | Predicted ¹⁹F Shift |
| C1-OH | 5.30 | - | - |
| C2-F | - | - | -145.2 |
| C6-CH(OH)CH₃ | 4.95 (CH), 1.45 (CH₃) | 68.5 (CH), 23.1 (CH₃) | - |
| Aromatic H | 6.80 - 7.10 | - | - |
| Aromatic C | 115.0 - 155.0 | - |
Note: These are hypothetical values calculated using DFT with a standard basis set (e.g., B3LYP/6-31+G(d,p)) and are illustrative of expected chemical shifts.
Vibrational Spectroscopy (IR): The infrared spectrum of a molecule is determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these vibrations. researchgate.netmsu.edu For this compound, characteristic vibrational frequencies would include the O-H stretching of the phenolic and alcoholic groups, C-H stretching of the aromatic ring and the alkyl group, C-O stretching, and the C-F stretching. The calculated spectrum can be compared with experimental data to confirm the structure of the molecule. researchgate.netnih.govrsc.org
Electronic Spectroscopy (UV-Vis and ECD): The electronic absorption properties can be predicted using TD-DFT. mdpi.comresearchgate.net The UV-Vis spectrum is characterized by electronic transitions between molecular orbitals. For chiral molecules like the (S)-enantiomer, Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration. nih.govunipi.it TD-DFT can calculate the ECD spectrum by computing the rotational strengths of the electronic transitions. nih.gov By comparing the calculated spectrum with the experimental one, the absolute stereochemistry can be confidently assigned.
Reactivity Profiles: The reactivity of a molecule can be understood by analyzing its electronic structure. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play a crucial role in chemical reactions. libretexts.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. acadpubl.eumalayajournal.org Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the phenolic and alcoholic oxygen atoms and the fluorine atom, and a positive potential near the hydroxyl protons.
Intramolecular Hydrogen Bonding and Steric Effects
The proximity of the phenolic hydroxyl group and the 1-hydroxyethyl substituent in an ortho position allows for the formation of an intramolecular hydrogen bond. This non-covalent interaction plays a significant role in determining the molecule's preferred conformation and can influence its chemical and physical properties.
Intramolecular Hydrogen Bonding: A hydrogen bond can form between the hydrogen atom of the phenolic hydroxyl group (donor) and the oxygen atom of the adjacent 1-hydroxyethyl group (acceptor). Computational studies can provide detailed information about this interaction. Geometry optimization using DFT would reveal a conformation where the O-H bond of the phenol (B47542) points towards the oxygen of the alcohol side chain.
Natural Bond Orbital (NBO) analysis is a powerful technique to quantify the strength of such interactions. nih.govuc.ptnih.gov It evaluates the delocalization of electron density from a filled lone pair orbital of the acceptor oxygen into the antibonding σ* orbital of the donor O-H bond. The energy of this interaction (E(2) stabilization energy) is a direct measure of the hydrogen bond strength. semanticscholar.orgresearchgate.net
Table 3: Calculated Parameters for the Intramolecular Hydrogen Bond in this compound
| Parameter | Calculated Value |
| H-bond distance (O-H···O) | 1.85 Å |
| Donor-Acceptor distance (O···O) | 2.75 Å |
| H-bond angle (O-H-O) | 150° |
| E(2) Stabilization Energy | 5.5 kcal/mol |
Note: These values are hypothetical and based on DFT calculations of similar ortho-substituted phenols with intramolecular hydrogen bonds.
Steric Effects: The substituents at the ortho positions of the phenol ring, namely the fluorine atom and the 1-hydroxyethyl group, exert steric hindrance. researchgate.netacs.orgacs.org This steric crowding influences the planarity of the molecule and the rotational freedom of the 1-hydroxyethyl group. Computational geometry optimizations can quantify these effects by calculating dihedral angles and rotational energy barriers. The steric repulsion between the substituents can lead to a slight twisting of the C-C bond connecting the side chain to the aromatic ring, moving the atoms out of the plane of the benzene (B151609) ring. mdpi.com The interplay between the stabilizing effect of the intramolecular hydrogen bond and the destabilizing steric repulsions determines the molecule's most stable three-dimensional structure.
Enantiomeric Purity and Chiral Resolution of S 2 Fluoro 6 1 Hydroxyethyl Phenol
Development of Analytical Methods for Enantiomeric Excess
The accurate determination of enantiomeric excess (e.e.) is a prerequisite for the development and optimization of any chiral resolution process. For (S)-2-Fluoro-6-(1-hydroxyethyl)phenol, high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) stands as a primary analytical technique. The development of a suitable analytical method involves screening various CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomers.
Key parameters that are systematically investigated during method development include the type of chiral stationary phase (e.g., polysaccharide-based, protein-based, or cyclodextrin-based), the composition of the mobile phase (including the choice of organic modifier and the presence of additives), column temperature, and flow rate. The goal is to achieve a resolution factor (Rs) greater than 1.5, ensuring accurate quantification of each enantiomer.
Table 1: Illustrative Parameters for Analytical Method Development for Enantiomeric Excess Determination of 2-Fluoro-6-(1-hydroxyethyl)phenol (B1500781)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Cyclodextrin-based | Protein-based (e.g., AGP) |
| Mobile Phase | Hexane (B92381)/Isopropanol (B130326) | Acetonitrile (B52724)/Water with 0.1% Formic Acid | Phosphate (B84403) Buffer/Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Detection | UV at 280 nm | UV at 254 nm | UV at 275 nm |
Chromatographic Chiral Resolution Techniques
Chromatographic methods are powerful tools for the separation of enantiomers, offering high efficiency and scalability.
Preparative Chiral Chromatography
Once an effective analytical method is established, it can be scaled up to a preparative level to isolate larger quantities of the desired (S)-enantiomer. Preparative chiral chromatography utilizes larger columns and higher flow rates compared to its analytical counterpart. The primary challenge in scaling up is to maintain the resolution achieved at the analytical scale while maximizing throughput. This often requires optimization of the sample loading, solvent consumption, and fraction collection parameters. Supercritical fluid chromatography (SFC) has also emerged as a viable alternative for preparative chiral separations, offering advantages such as faster separations and reduced solvent usage.
Table 2: Comparison of Analytical and Preparative Chiral Chromatography for 2-Fluoro-6-(1-hydroxyethyl)phenol Resolution
| Feature | Analytical Chromatography | Preparative Chromatography |
|---|---|---|
| Column Internal Diameter | 2.1 - 4.6 mm | > 10 mm |
| Particle Size | 3 - 5 µm | 5 - 20 µm |
| Sample Load | Micrograms to low milligrams | Milligrams to grams |
| Objective | Quantification of enantiomeric excess | Isolation of pure enantiomers |
Crystallization-Based Chiral Resolution Methods
Crystallization techniques represent a classical and often cost-effective approach for the separation of enantiomers on an industrial scale.
Diastereomeric Salt Formation
For compounds that are acidic or basic, diastereomeric salt formation is a widely used resolution method. In the case of the weakly acidic phenolic group in 2-Fluoro-6-(1-hydroxyethyl)phenol, a suitable chiral base can be used as a resolving agent. The process involves the reaction of the racemic phenol (B47542) with a single enantiomer of a chiral base to form a mixture of diastereomeric salts. Due to their different solubilities, one diastereomeric salt will preferentially crystallize from a suitable solvent. The selection of the resolving agent and the crystallization solvent is critical for the success of this method and is often determined through a screening process.
Table 3: Potential Chiral Resolving Agents for Diastereomeric Salt Formation with 2-Fluoro-6-(1-hydroxyethyl)phenol
| Resolving Agent Class | Examples |
|---|---|
| Chiral Amines | (R)- or (S)-α-Methylbenzylamine, Brucine, Quinine |
| Chiral Amino Alcohols | (1R,2S)-(-)-Ephedrine, (1R,2R)-(-)-Pseudoephedrine |
Direct Crystallization from Racemic Mixtures
Direct crystallization, also known as preferential crystallization, is a method that can be applied to racemic compounds that form conglomerates, which are physical mixtures of crystals of the pure enantiomers. This technique involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, which then induces the crystallization of that enantiomer exclusively. The feasibility of this method for 2-Fluoro-6-(1-hydroxyethyl)phenol would depend on its solid-state properties and whether it forms a conglomerate, a racemic compound, or a solid solution. This often requires a thorough solid-state characterization of the racemic mixture.
Role in Advanced Organic Synthesis and Material Science
Precursor in the Synthesis of Complex Organic Molecules
The distinct structural features of (s)-2-Fluoro-6-(1-hydroxyethyl)phenol make it a valuable starting material for the synthesis of a variety of intricate organic structures. The presence of a chiral center, a phenolic hydroxyl group, and a fluorine atom allows for a range of selective chemical transformations, paving the way for the construction of molecules with high degrees of complexity and specific stereochemistry.
Building Block for Chiral Fluorinated Compounds
The demand for chiral fluorinated compounds is on the rise, particularly in the pharmaceutical and agrochemical industries, where the introduction of fluorine can significantly enhance the biological activity and metabolic stability of molecules. This compound serves as an excellent starting point for the synthesis of such compounds.
The inherent chirality of the secondary alcohol in the (s)-configuration provides a key stereochemical element that can be transferred to subsequent products. This is crucial in the development of enantiomerically pure drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.
Furthermore, the fluorine atom on the aromatic ring can influence the acidity of the phenolic proton and the reactivity of the ring in electrophilic aromatic substitution reactions. This allows for regioselective modifications of the aromatic core. The interplay between the chiral side chain and the fluorinated aromatic ring can be exploited to synthesize a diverse array of chiral fluorinated molecules, including ligands for asymmetric catalysis, and bioactive compounds.
Table 1: Potential Transformations of this compound for the Synthesis of Chiral Fluorinated Compounds
| Transformation | Reagents and Conditions | Resulting Functional Group/Structure | Potential Application |
| Etherification of Phenol (B47542) | Alkyl halide, Base (e.g., K₂CO₃) | Aryl ether | Modification of solubility and electronic properties |
| O-Arylation of Phenol | Aryl halide, Palladium catalyst | Diaryl ether | Synthesis of complex ligands and materials |
| Esterification of Alcohol | Acyl chloride, Pyridine | Chiral ester | Protection of the alcohol, introduction of new functional groups |
| Oxidation of Alcohol | Oxidizing agent (e.g., PCC, Swern) | 2-Fluoro-6-acetylphenol | Ketone intermediate for further functionalization |
| Nucleophilic Substitution of Alcohol (after activation) | Activating agent (e.g., MsCl), Nucleophile | Chiral amine, ether, etc. | Introduction of diverse functionalities with retention or inversion of configuration |
Intermediate in Multi-Step Total Syntheses
In the intricate art of total synthesis, where complex natural products are constructed from simpler starting materials, the strategic use of highly functionalized building blocks is paramount. This compound, with its multiple reactive centers, can serve as a key intermediate in the synthesis of such complex targets.
The phenolic hydroxyl group can act as a powerful directing group in ortho-lithiation reactions, allowing for the introduction of substituents at the C3 position of the aromatic ring. This, combined with the reactivity of the chiral alcohol and the influence of the fluorine atom, enables the construction of highly substituted and stereochemically defined aromatic systems. These systems are common motifs in a variety of natural products and pharmacologically active molecules.
For instance, the phenolic group could be used to anchor the molecule to a solid support for solid-phase synthesis, or it could participate in intramolecular cyclization reactions to form heterocyclic structures. The chiral alcohol can be used to control the stereochemistry of adjacent newly formed stereocenters, a critical aspect in the synthesis of complex polycyclic natural products.
Applications as a Building Block for Functional Materials
The unique combination of a reactive phenol and a chiral alcohol side chain makes this compound an attractive monomer for the development of novel functional materials, such as polymers and specialty chemicals. The presence of fluorine can impart desirable properties like thermal stability, chemical resistance, and specific optical characteristics to the resulting materials.
The phenolic hydroxyl group can be readily utilized in polymerization reactions, such as the synthesis of polyesters, polycarbonates, and polyethers. The chiral (1-hydroxyethyl) group can introduce stereoregularity into the polymer backbone, which can have a profound impact on the material's macroscopic properties, including its crystallinity, melting point, and mechanical strength.
Furthermore, the fluorine atom can enhance the performance of these materials. For example, fluorinated polymers often exhibit low surface energy, leading to applications in hydrophobic and oleophobic coatings. They can also possess low dielectric constants, making them suitable for use in microelectronics. The chirality of the monomer unit could also lead to polymers with interesting chiroptical properties, potentially finding applications in optical devices and chiral separation technologies.
Table 2: Potential Polymerization Reactions Involving this compound
| Polymer Type | Co-monomer / Reaction Type | Key Properties and Potential Applications |
| Polyesters | Dicarboxylic acid (or derivative) | Enhanced thermal stability, potential for liquid crystallinity, biodegradable materials. |
| Polycarbonates | Phosgene (B1210022) or a phosgene equivalent | High impact strength, optical clarity, applications in engineering plastics. |
| Polyethers | Dihaloalkane (Williamson ether synthesis) | Chemical resistance, thermal stability, potential use as specialty membranes or electrolytes. |
| Epoxy Resins | Epichlorohydrin | High-performance adhesives and composites with enhanced thermal and chemical resistance. |
The development of specialty chemicals from this compound is another promising avenue. The molecule can be derivatized to produce a range of compounds with specific functionalities. For example, it could be incorporated into the structure of liquid crystals, where the fluorine substituent can favorably influence the dielectric anisotropy and viscosity. It could also serve as a precursor for chiral ligands used in asymmetric catalysis, where the fluorinated aromatic ring could fine-tune the electronic properties of the catalyst and influence its enantioselectivity.
Structure Reactivity Relationship Srr Studies
Influence of Fluorine on Aromatic Ring Reactivity and Acidity
The fluorine atom at the ortho position to the phenolic hydroxyl group exerts a profound influence on the molecule's reactivity and acidity through a combination of inductive and resonance effects.
Fluorine is the most electronegative element, and as such, it exhibits a strong electron-withdrawing inductive effect (-I). This effect polarizes the sigma (σ) bonds, pulling electron density away from the aromatic ring and, consequently, from the oxygen atom of the hydroxyl group. This polarization weakens the O-H bond, facilitating the release of a proton (H+) and thereby increasing the acidity of the phenol (B47542). The proximity of the fluorine atom to the hydroxyl group in the ortho position maximizes this inductive effect. quora.comechemi.com
The increased acidity of ortho-fluorophenol compared to phenol is well-documented. quora.comechemi.com The pKa value of phenol is approximately 10.0, while that of 2-fluorophenol (B130384) is around 8.7. quora.comechemi.comstackexchange.com This lower pKa value for the fluorinated counterpart indicates a higher acidity. The electron-withdrawing nature of fluorine stabilizes the resulting phenoxide ion by delocalizing the negative charge, making the deprotonation more favorable. askfilo.com
The presence of the fluorine atom also influences the regioselectivity of electrophilic aromatic substitution reactions. The electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic attack. However, the ortho, para-directing influence of the hydroxyl group, a powerful activating group, will likely dominate, directing incoming electrophiles to the positions ortho and para to it. The fluorine atom and the 1-hydroxyethyl group will sterically hinder the positions adjacent to them.
| Compound | pKa |
|---|---|
| Phenol | 10.0 |
| 2-Fluorophenol | 8.7 |
| 3-Fluorophenol | 9.3 |
| 4-Fluorophenol | 9.9 |
Stereochemical Effects on Reaction Pathways and Selectivity
The presence of a chiral center at the carbon atom of the 1-hydroxyethyl group, specifically in the (S)-configuration, introduces stereochemical considerations that can significantly influence the molecule's interactions and reaction pathways. This stereocenter can lead to diastereoselective reactions, where the approach of a reagent is favored from one face of the molecule over the other.
In reactions involving the chiral benzylic alcohol, the (S)-configuration can direct the stereochemical outcome of the product. For instance, in an oxidation reaction of the secondary alcohol to a ketone, the chiral center would be lost. However, in reactions where the chiral center is retained, its configuration can influence the formation of new stereocenters.
The chiral environment created by the (S)-1-hydroxyethyl group can also play a crucial role in enantioselective catalysis if the molecule were to be used as a ligand for a metal catalyst. The specific three-dimensional arrangement of the substituents can create a chiral pocket that favors the formation of one enantiomer of a product over the other.
Substituent Effects on Chemical Properties and Stability (e.g., electronic and steric influences)
Electronic Effects:
Fluorine: As discussed, the strong electron-withdrawing inductive effect (-I) of fluorine increases the acidity of the phenolic hydroxyl group.
Hydroxyl Group (-OH): The hydroxyl group is a strong electron-donating group through resonance (+R) and an electron-withdrawing group through induction (-I). The resonance effect is dominant, making the hydroxyl group an activating, ortho, para-director in electrophilic aromatic substitution.
1-Hydroxyethyl Group (-CH(OH)CH3): This group is generally considered to be weakly electron-donating through induction (+I).
The combination of a strong electron-withdrawing group (F) and a strong electron-donating group (OH) on the same ring creates a complex electronic environment that influences the molecule's reactivity and spectroscopic properties.
Steric Effects:
The placement of two substituents in the ortho positions relative to each other (fluorine and the 1-hydroxyethyl group are ortho to the hydroxyl group, and to each other) leads to significant steric hindrance. This steric crowding can:
Influence Reaction Rates: Steric hindrance can impede the approach of reagents to the reactive sites, particularly the phenolic hydroxyl group and the adjacent positions on the aromatic ring. This can lead to slower reaction rates compared to less substituted phenols. acs.orgyoutube.com
Control Regioselectivity: In reactions involving the aromatic ring, the bulky 1-hydroxyethyl group will likely direct incoming reactants away from the position between it and the hydroxyl group, further influencing the regioselectivity of substitution reactions. youtube.com
| Substituent | Electronic Effect | Steric Effect |
|---|---|---|
| -F (Fluoro) | Strongly electron-withdrawing (inductive, -I) | Moderate |
| -OH (Hydroxyl) | Strongly electron-donating (resonance, +R) | Moderate |
| -CH(OH)CH3 (1-Hydroxyethyl) | Weakly electron-donating (inductive, +I) | High |
Biosynthetic Pathways and Metabolic Transformations of Fluorinated Phenols in Model Systems
Enzymatic Pathways Involved in Fluorinated Compound Formation
There is no specific information available in the scientific literature regarding the enzymatic pathways involved in the formation of (s)-2-Fluoro-6-(1-hydroxyethyl)phenol.
In a broader context, the biosynthesis of fluorinated natural products is rare. However, various enzymes have been shown to act on fluorinated substrates, leading to the formation of new fluorinated compounds. asm.orgnih.gov For instance, cytochrome P450 enzymes are a versatile class of monooxygenases known to be involved in the synthesis and degradation of a wide array of metabolites, including their potential to hydroxylate fluorinated aromatic hydrocarbons. nih.gov While these enzymes could theoretically be involved in the hydroxylation of a precursor to form a phenolic structure, or in the modification of the ethyl side chain, no such activity has been reported for the synthesis of this compound.
Precursor-Directed Biosynthesis of Fluorinated Metabolites in Fungi or Bacteria (in vitro/model systems)
There is no published research on the use of this compound or its immediate precursors in precursor-directed biosynthesis studies.
The concept of precursor-directed biosynthesis involves supplying a microorganism with a synthetic, often halogenated, precursor to generate novel, "unnatural" natural products. This technique has been successfully applied to produce fluorinated derivatives of various classes of compounds. researchgate.netnih.gov For example, feeding fluorinated tryptophans to bacterial cultures has resulted in the production of fluorinated bacillamide derivatives. nih.gov Similarly, incubating Bacillus subtilis with 3-fluoro-L-tyrosine leads to the formation of fluorinated iturin A. researchgate.net
These studies demonstrate the flexibility of some microbial biosynthetic pathways to incorporate fluorinated building blocks. In principle, a microorganism that produces a phenolic compound with a similar backbone to this compound could potentially incorporate a fluorinated precursor to generate the target molecule or its derivatives. However, no such research has been reported to date.
Q & A
Q. What are the established synthetic routes for (S)-2-Fluoro-6-(1-hydroxyethyl)phenol, and how can reaction conditions be optimized for enantiomeric purity?
- Methodological Answer : Synthesis typically involves stereoselective introduction of the hydroxyethyl group via asymmetric reduction of a ketone precursor (e.g., using chiral catalysts like Ru-BINAP complexes). Optimization includes monitoring enantiomeric excess (ee) via chiral HPLC or polarimetry. For example, coupling reagents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) can enhance esterification efficiency in intermediates . Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. dichloromethane) critically influence yield and stereochemical outcomes.
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy : Use and NMR to confirm substituent positions and hydrogen bonding (e.g., phenolic -OH resonance at δ 9–10 ppm). IR identifies hydroxyl (3200–3600 cm) and aromatic C-F (1200–1250 cm) stretches.
- Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P2/c space group) resolves absolute configuration. Key parameters include unit cell dimensions (e.g., Å, Å, Å, β = 101.42°) and hydrogen-bonding networks .
Q. What in vitro biological activity assays are suitable for evaluating this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with comparisons to fluorinated analogs .
- Enzyme Inhibition : COX-2 inhibition assays (IC) using fluorometric or colorimetric methods (e.g., Folin-Ciocalteu reagent for phenolic interactions) .
- Pharmacokinetics : Metabolic stability in liver microsomes and plasma protein binding assays to assess bioavailability .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental data for this compound’s spectral properties?
- Methodological Answer :
- Perform DFT (Density Functional Theory) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and compare with experimental data. Adjust for solvent effects (e.g., PCM model for DMSO or methanol) .
- Validate hydrogen-bonding interactions via variable-temperature NMR or IR to reconcile deviations in hydroxyl proton shifts .
Q. What strategies are effective in establishing structure-activity relationships (SAR) for fluorinated phenolic derivatives like this compound?
- Methodological Answer :
- Molecular Docking : Simulate binding poses with target enzymes (e.g., COX-2) using software like AutoDock Vina. Focus on fluorine’s electronegativity and hydroxyethyl’s hydrogen-bonding capacity .
- QSAR Modeling : Use Hammett constants () for the fluoro substituent and Hansch parameters (log) to correlate hydrophobicity with bioactivity .
Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Test solvent mixtures (e.g., ethyl acetate/hexane, methanol/water) to balance solubility and slow evaporation.
- Temperature Gradients : Use a thermal cycler (e.g., 4°C to 25°C) to induce controlled nucleation.
- Additives : Introduce trace co-solvents (e.g., DMF) or salts (e.g., NHPF) to stabilize crystal lattice interactions, as seen in related fluorophenols .
Q. How should conflicting bioactivity data between studies be addressed, particularly for fluorinated phenolic compounds?
- Methodological Answer :
- Reproducibility Checks : Validate assay conditions (e.g., pH, incubation time) and compound purity (HPLC ≥95%).
- Orthogonal Assays : Confirm antimicrobial results with both agar diffusion and live-cell imaging to rule out false positives .
- Meta-Analysis : Compare data across fluorinated analogs (e.g., 2-fluoro-4-hydroxyacetophenone) to identify substituent-specific trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
